1,2,2,2-Tetrafluoroethyl trifluoromethyl ether

説明

1,2,2,2-Tetrafluoroethyl trifluoromethyl ether is an organic compound with the molecular formula C3HF7O. It is a fluorinated ether known for its high thermal and chemical stability. This compound is used in various industrial and scientific applications due to its unique properties, such as low viscosity, low freezing point, and high electrochemical stability .

準備方法

1,2,2,2-Tetrafluoroethyl trifluoromethyl ether can be synthesized through several chemical routes. One common method involves the reaction of a corresponding alcohol with a trifluoromethyl compound. This reaction typically requires specific catalysts and controlled conditions to ensure high yield and purity . Industrial production methods often involve large-scale chemical synthesis using specialized equipment to maintain the necessary reaction conditions .

化学反応の分析

1,2,2,2-Tetrafluoroethyl trifluoromethyl ether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different fluorinated products.

Reduction: It can be reduced using suitable reducing agents to yield other fluorinated ethers.

Substitution: The ether can participate in substitution reactions where one or more fluorine atoms are replaced by other functional groups.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

1,2,2,2-Tetrafluoroethyl trifluoromethyl ether is widely used in scientific research and industrial applications:

Chemistry: It serves as a solvent and reagent in organic synthesis and catalysis.

Biology: The compound is used in biochemical studies due to its stability and inertness.

Industry: The compound is used in the semiconductor industry as a dry etching gas and in battery technologies as an electrolyte solvent and diluent

作用機序

The mechanism by which 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether exerts its effects involves its interaction with molecular targets and pathways. In battery applications, it helps suppress dendrite formation and supports stable cycling of cathodes by forming a highly fluorinated interphase . This interphase inhibits oxidation and transition metal dissolution, enhancing battery performance and longevity .

類似化合物との比較

1,2,2,2-Tetrafluoroethyl trifluoromethyl ether can be compared with other fluorinated ethers such as:

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Similar in structure but with different applications and properties.

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane:

Desflurane: A halogenated ether used as an anesthetic, differing in its medical application.

The uniqueness of this compound lies in its combination of high thermal stability, low viscosity, and electrochemical stability, making it particularly suitable for advanced battery technologies and industrial applications .

生物活性

1,2,2,2-Tetrafluoroethyl trifluoromethyl ether, commonly abbreviated as HFE-227, is a fluorinated ether with significant applications in various fields, particularly in medicine as an inhalation anesthetic. Its unique chemical properties and biological activities make it a subject of interest in both pharmacological and environmental research.

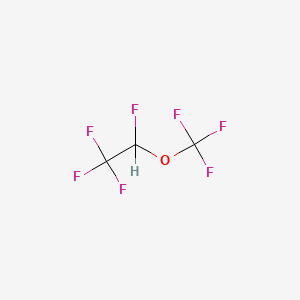

Chemical Structure and Properties

The chemical structure of this compound can be represented as:

This compound is characterized by its high volatility , low toxicity , and stability under various conditions. It is a colorless liquid with a faint agreeable odor and is completely miscible with other organic solvents.

Anesthetic Properties

HFE-227 has been evaluated for its efficacy as an inhalation anesthetic. In animal studies involving mice, the compound demonstrated significant anesthetic properties:

- Anesthesia Onset Time : The time until the onset of anesthesia was measured in various concentrations. Higher concentrations resulted in quicker onset times.

- Recovery Time : The duration for recovery from anesthesia was also noted to be concentration-dependent.

| Concentration (ml/26 L air) | Onset Time (min) | Recovery Time (min) |

|---|---|---|

| 0.5 | 1.5 | 5 |

| 1.0 | 1.0 | 3 |

| 1.5 | 0.5 | 2 |

These findings suggest that HFE-227 could be a viable option for short procedures requiring rapid induction and recovery.

Toxicological Studies

Toxicological assessments have indicated that HFE-227 has low acute toxicity levels compared to traditional anesthetics like halothane. Studies show minimal adverse effects on liver and kidney functions in animal models.

Environmental Impact

Research indicates that HFE-227 has a relatively low global warming potential compared to other fluorinated compounds. Its atmospheric lifetime and radiative forcing were evaluated, suggesting that while it contributes to greenhouse gas emissions, its impact is significantly less than that of other perfluorinated compounds.

Case Studies

A few notable studies highlight the biological activity and applications of HFE-227:

- Macular Hole Surgery : In a comparative study involving macular hole surgery, HFE-227 was used as a tamponade agent alongside other gases like SF6 and C3F8. Results showed comparable closure rates with fewer complications related to intraocular pressure.

- Inhalation Anesthesia in Outpatient Procedures : A clinical trial assessed the use of HFE-227 in outpatient settings, demonstrating its effectiveness for conscious sedation with rapid recovery times.

特性

IUPAC Name |

1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF7O/c4-1(2(5,6)7)11-3(8,9)10/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKWMTKIRQSDHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3OCFHCF3, C3HF7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946332 | |

| Record name | 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2356-62-9 | |

| Record name | 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002356629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。